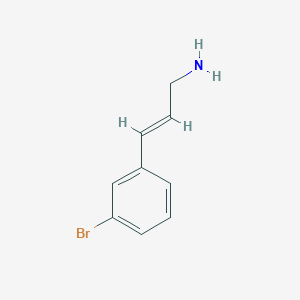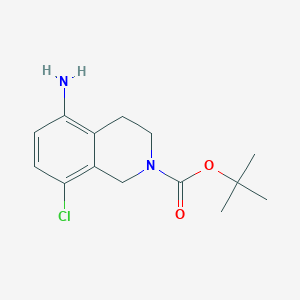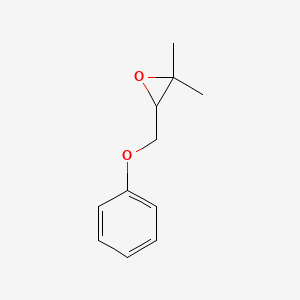
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It is characterized by the presence of an indazole ring, a hydroxy group, and a nitrile group.
Métodos De Preparación
The synthesis of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-hydroxyindazole with a suitable nitrile compound . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and antiproliferative effects.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth in certain neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through its interaction with key proteins and enzymes involved in cell cycle regulation .
Comparación Con Compuestos Similares
3-(3-hydroxy-1H-indazol-1-yl)propanenitrile can be compared with other similar compounds, such as:
3-(1H-imidazol-1-yl)propanenitrile: This compound contains an imidazole ring instead of an indazole ring.
3-amino-1H-indazole-1-carboxamides: These compounds have shown interesting antiproliferative activity and inhibit cell growth at low concentrations.
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-(3-oxo-2H-indazol-1-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-2,4-5H,3,7H2,(H,12,14) |
Clave InChI |
KTWSZFYLMYGVII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN2CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)





![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)



